Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate

Catalog No.
S3127929
CAS No.
93097-22-4
M.F
C13H12O5
M. Wt
248.234
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate

CAS Number

93097-22-4

Product Name

Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate

IUPAC Name

ethyl 7-methoxy-4-oxochromene-3-carboxylate

Molecular Formula

C13H12O5

Molecular Weight

248.234

InChI

InChI=1S/C13H12O5/c1-3-17-13(15)10-7-18-11-6-8(16-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3

InChI Key

LEMLUKKJKAGIEG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=COC2=C(C1=O)C=CC(=C2)OC

solubility

not available

Synthesis of Functionalized Chromeno[4,3-b]pyridine Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: This compound is used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives . These derivatives have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .

Methods of Application or Experimental Procedures: A concise, efficient one-pot synthesis of these derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .

Results or Outcomes: This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .

Synthesis of 2H/4H-Chromene Derivatives

Specific Scientific Field: Medicinal and Pharmaceutical Chemistry

Summary of the Application: 2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Methods of Application or Experimental Procedures: Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .

Results or Outcomes: The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship among the series .

Cytoprotective Effect of Trolox

Specific Scientific Field: Pharmacology

Summary of the Application: Trolox, a derivative of chromene, has been shown to have a cytoprotective effect on human cells .

Methods of Application or Experimental Procedures: The cytoprotective effect of Trolox was demonstrated with three types of human cells .

Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate, with the molecular formula C13H12O5C_{13}H_{12}O_{5} and a molecular weight of approximately 248.23 g/mol, is a member of the chromone family. This compound features a chromene backbone, characterized by a benzopyran structure with a methoxy group at the 7-position and a carboxylate ester at the 3-position. The presence of the methoxy group enhances its solubility and may influence its biological activity.

The compound exhibits notable physical properties, including a density of 1.284 g/cm³ and a boiling point of 381.5ºC at 760 mmHg, making it stable under standard laboratory conditions .

Typical for esters and chromones:

  • Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid, ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylic acid.
  • Esterification: It can react with alcohols to form new esters.
  • Nucleophilic Substitution: The carbonyl group can participate in nucleophilic addition reactions, allowing for further functionalization.

These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the chromone structure.

Chromones, including ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate, have been recognized for various biological activities:

  • Antioxidant Properties: Compounds in this class often exhibit significant antioxidant effects, which may contribute to their potential therapeutic applications.
  • Antimicrobial Activity: Some studies suggest that derivatives of chromones possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: Chromone derivatives have shown promise in reducing inflammation in biological models.

These activities make ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate a candidate for further pharmacological studies.

The synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate typically involves multi-step organic reactions:

  • Formation of Chromone Core: Starting from appropriate phenolic precursors, a cyclization reaction is performed to form the chromone structure.
  • Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
  • Carboxylation: The final step involves esterification with ethyl alcohol in the presence of acid catalysts to yield the desired compound.

Detailed synthesis protocols can vary but generally follow these principles .

Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.
  • Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin health.
  • Agriculture: Potential use as a natural pesticide or fungicide due to its antimicrobial properties.

Studies on the interactions of ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate with biological targets are essential for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how this compound binds to proteins can elucidate its pharmacokinetic properties.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation can provide insights into its therapeutic potential.
  • Molecular Docking Studies: Computational studies can predict how well it interacts with specific biological targets, aiding in drug design.

Several compounds share structural similarities with ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate, including:

Compound NameMolecular FormulaUnique Features
Ethyl 7-hydroxychromoneC13H10O5C_{13}H_{10}O_{5}Hydroxy group instead of methoxy
Ethyl 6-methoxychromoneC13H10O5C_{13}H_{10}O_{5}Methoxy at position 6
Ethyl 8-methoxychromoneC13H10O5C_{13}H_{10}O_{5}Methoxy at position 8

Uniqueness

Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate is unique due to its specific positioning of functional groups that may enhance its biological activity compared to other chromone derivatives. The combination of both methoxy and carboxylic functionalities contributes to its distinct chemical reactivity and potential applications.

XLogP3

1.9

Dates

Last modified: 08-18-2023

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